molecular formula C18H27NSi2 B13149903 Bis(4-(trimethylsilyl)phenyl)amine CAS No. 915406-65-4

Bis(4-(trimethylsilyl)phenyl)amine

Cat. No.: B13149903
CAS No.: 915406-65-4
M. Wt: 313.6 g/mol
InChI Key: BZOLXEXMZKSFBL-UHFFFAOYSA-N
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Description

Bis(4-(trimethylsilyl)phenyl)amine is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a phenyl ring, which is further bonded to an amine group. This compound is notable for its unique structural features, which confer specific chemical properties and reactivity patterns. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, making them useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(trimethylsilyl)phenyl)amine typically involves the reaction of 4-bromoaniline with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the trimethylsilyl group. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Bis(4-(trimethylsilyl)phenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro compounds, and various substituted phenylamines .

Scientific Research Applications

Bis(4-(trimethylsilyl)phenyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-(trimethylsilyl)phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl groups can act as steric protectors, preventing unwanted side reactions and enhancing the selectivity of the compound. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-(trimethylsilyl)phenyl)diselenide
  • Bis(4-(trimethylsilyl)phenyl)disulfide
  • Bis(trimethylsilyl)amine

Uniqueness

Bis(4-(trimethylsilyl)phenyl)amine is unique due to its specific combination of trimethylsilyl groups and an amine group, which confer distinct chemical properties and reactivity patterns. Compared to similar compounds, it offers enhanced stability and selectivity in various chemical reactions .

Properties

CAS No.

915406-65-4

Molecular Formula

C18H27NSi2

Molecular Weight

313.6 g/mol

IUPAC Name

4-trimethylsilyl-N-(4-trimethylsilylphenyl)aniline

InChI

InChI=1S/C18H27NSi2/c1-20(2,3)17-11-7-15(8-12-17)19-16-9-13-18(14-10-16)21(4,5)6/h7-14,19H,1-6H3

InChI Key

BZOLXEXMZKSFBL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)[Si](C)(C)C

Origin of Product

United States

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